![molecular formula C13H13NO2S B183679 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid CAS No. 869950-50-5](/img/structure/B183679.png)

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

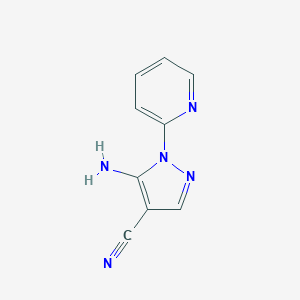

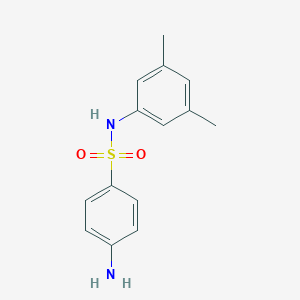

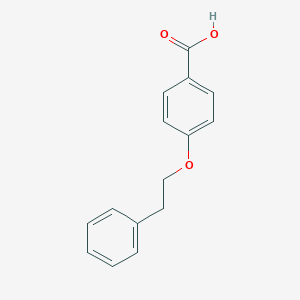

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety linked to a 5-methylthiophen-2-yl group through a methylamino bridge

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

A significant amount of research has been dedicated to developing efficient synthesis methods for compounds structurally related to 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. For instance, Barros et al. (2007) explored a regioselective synthesis method for benzoic acids derivatives, highlighting a strategic approach that could be applicable to the synthesis of this compound by optimizing intramolecular cyclization processes (Barros et al., 2007).

Antimicrobial Activities

The antimicrobial properties of compounds with structural features similar to this compound have been a subject of investigation. For example, research by El-Meguid (2014) on benzoimidazole derivatives incorporated into different amino acids showed significant effectiveness against various gram-positive and gram-negative bacteria, suggesting potential antimicrobial applications for similarly structured compounds (El-Meguid, 2014).

Structural Characterization and Activity

Kalshetty et al. (2013) worked on Schiff base ligands derived from 3-Aldehydosalicylic acid, illustrating the importance of structural characterization in understanding the activity of complex molecules. Such studies offer insights into how modifications in the molecular structure of compounds like this compound can influence their chemical properties and potential applications (Kalshetty et al., 2013).

Zukünftige Richtungen

The future directions for “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds , it may be worthwhile to investigate its potential use in medical or pharmaceutical applications.

Wirkmechanismus

Target of Action

Similar compounds have shown antimicrobial activity againstE. coli , S. aureus , and C. albicans . This suggests that the compound may interact with targets in these organisms to exert its effects.

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth of the aforementioned organisms .

Biochemical Pathways

Given its antimicrobial activity, it can be speculated that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .

Result of Action

The result of the action of 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid is the inhibition of the growth of certain organisms, as evidenced by its antimicrobial activity . This suggests that the compound has a detrimental effect on the molecular and cellular functions of these organisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid typically involves the following steps:

Formation of the Methylthiophen-2-yl Intermediate: The initial step involves the synthesis of the 5-methylthiophen-2-yl intermediate. This can be achieved through the alkylation of thiophene with methyl iodide in the presence of a strong base such as sodium hydride.

Amination Reaction: The methylthiophen-2-yl intermediate is then subjected to an amination reaction with methylamine to form the corresponding methylamino derivative.

Coupling with Benzoic Acid: The final step involves the coupling of the methylamino derivative with benzoic acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction

Eigenschaften

IUPAC Name |

3-[(5-methylthiophen-2-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-5-6-12(17-9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNTXRWWXFDZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358803 |

Source

|

| Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869950-50-5 |

Source

|

| Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)